

Amuvatinib Hydrochloride: A Technical Guide to c-Kit and PDGFR α Inhibition

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Compound of Interest

Compound Name: Amuvatinib Hydrochloride

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Abstract

Amuvatinib hydrochloride (MP470) is an orally bioavailable, multi-targeted tyrosine kinase inhibitor demonstrating potent activity against clinically relevant mutations in the c-Kit and platelet-derived growth factor receptor alpha (PDGFR α) kinases.[1][2][3][4] This technical guide provides an in-depth overview of the inhibitory action of amuvatinib on these key oncogenic drivers, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways. In addition to its activity as a kinase inhibitor, amuvatinib also functions as a DNA repair suppressor by targeting the RAD51 protein. [1][2][4] This dual mechanism of action positions amuvatinib as a compound of interest in the development of novel cancer therapeutics, particularly for malignancies driven by aberrant c-Kit and PDGFR α signaling, such as gastrointestinal stromal tumors (GIST).

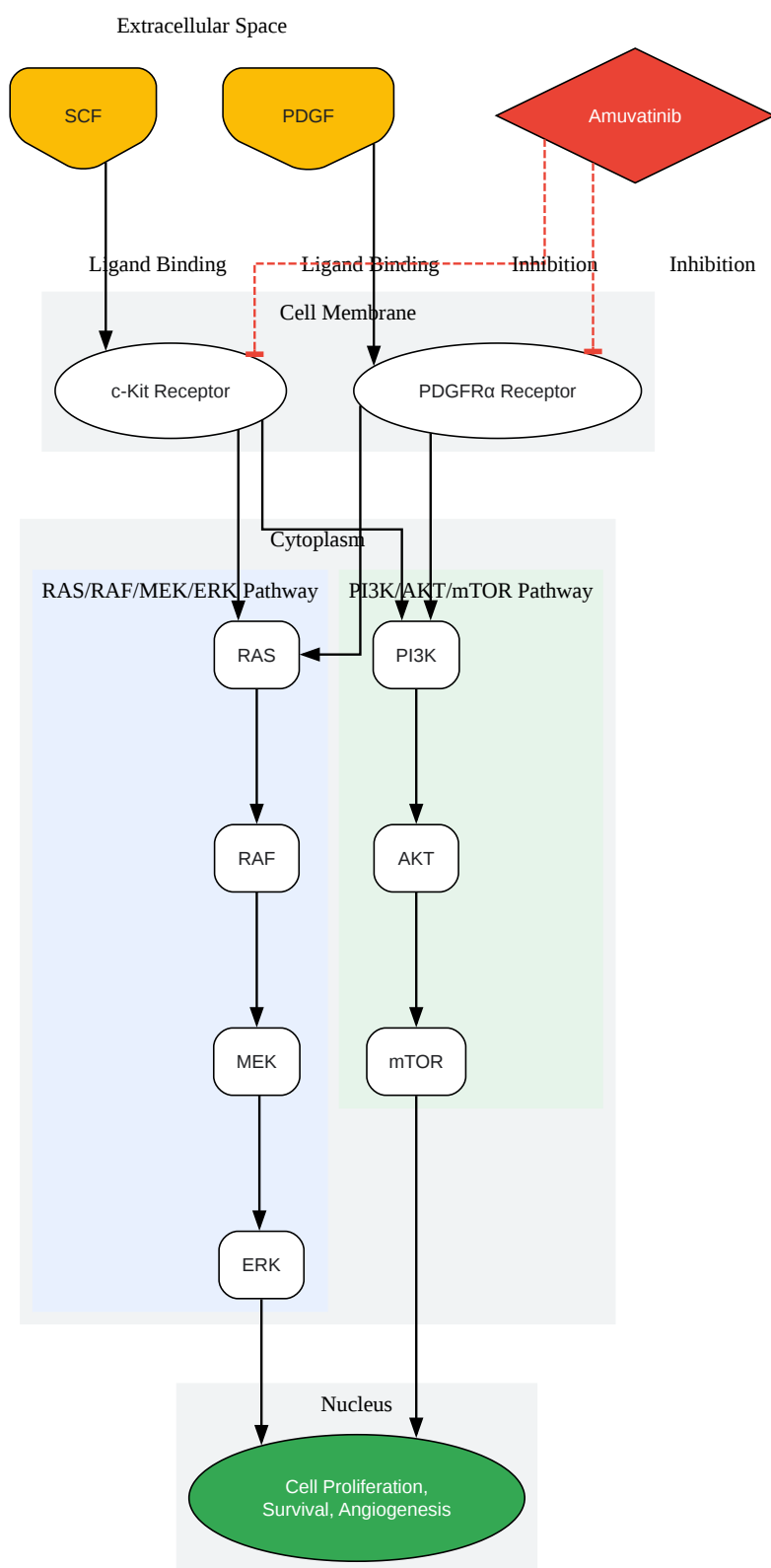
Mechanism of Action: Dual Inhibition of c-Kit and PDGFR α

Amuvatinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of receptor tyrosine kinases (RTKs), thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades that promote cell proliferation, survival, and migration. Its potent inhibitory activity against mutant forms of c-Kit and PDGFR α makes it a

promising agent for cancers that have developed resistance to other tyrosine kinase inhibitors.
[5]

c-Kit Signaling Pathway and Inhibition by Amuvatinib

The c-Kit receptor, upon binding to its ligand, stem cell factor (SCF), dimerizes and autophosphorylates, leading to the activation of multiple downstream pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Mutations in the KIT gene can result in ligand-independent, constitutive activation of the receptor, driving oncogenesis. Amuvatinib effectively blocks this aberrant signaling by inhibiting the kinase activity of both wild-type and mutant c-Kit.



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Figure 1: Simplified c-Kit and PDGFR α signaling pathways and Amuvatinib inhibition.

PDGFR α Signaling Pathway and Inhibition by Amuvatinib

Similar to c-Kit, the PDGFR α receptor is activated by its ligand, platelet-derived growth factor (PDGF). This activation triggers a signaling cascade that overlaps with the c-Kit pathway, also involving the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways. Amuvatinib's inhibitory action on PDGFR α further contributes to its anti-proliferative effects in cancers where this receptor is dysregulated.

Quantitative Inhibitory Activity

The potency of amuvatinib has been quantified against various wild-type and mutant forms of c-Kit and PDGFR α using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.

Target Kinase	Mutant	IC ₅₀ (nM)
c-Kit	Wild-type	31,000
V560G	34	27,000
V654A	127	
D816H	10	
D816V	950	
PDGFR α	Wild-type	
V561D	40	81
D842V	81	
Flt3	-	

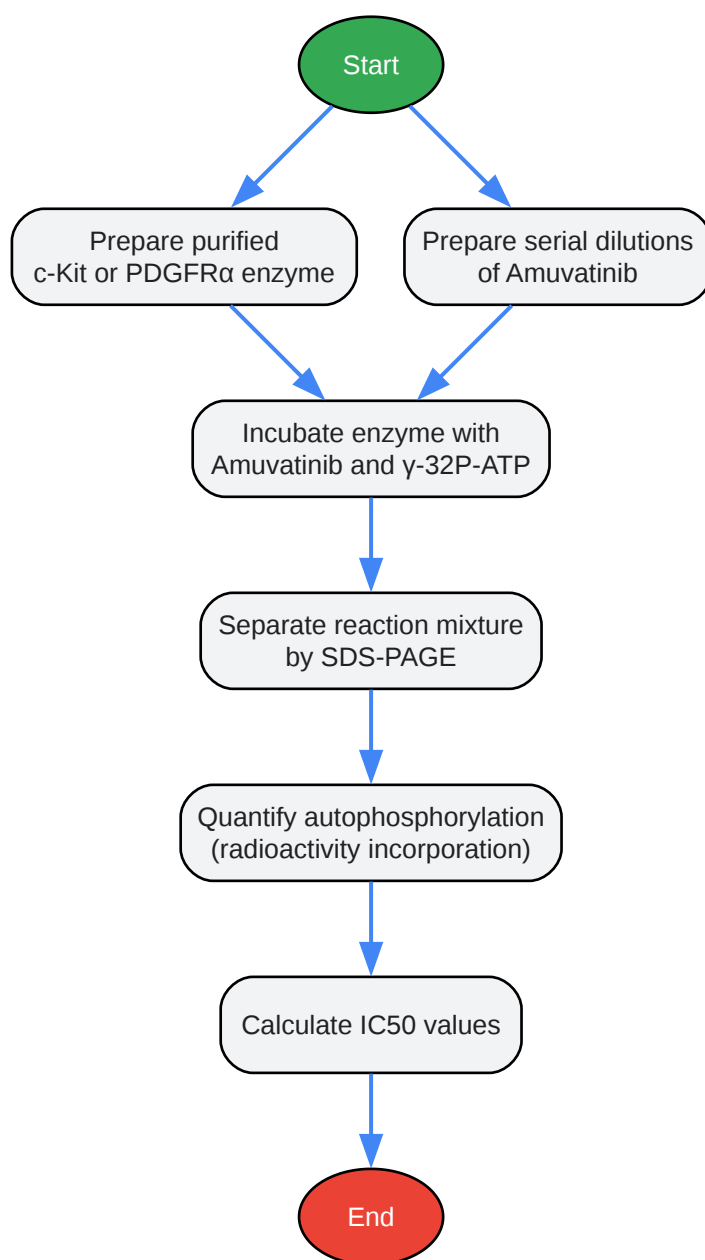
Note: Data compiled from multiple sources.^{[4][6][7][8]} IC₅₀ values can vary between different experimental setups.

Experimental Protocols

The following sections detail the generalized methodologies employed in the characterization of amuvatinib's inhibitory activity.

In Vitro Kinase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of amuvatinib on the kinase activity of purified c-Kit and PDGFR α enzymes.



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